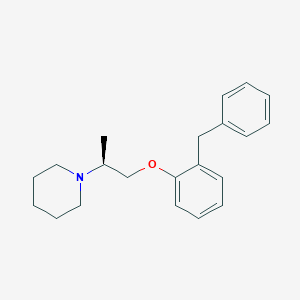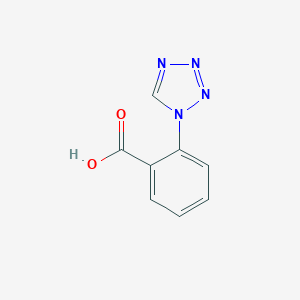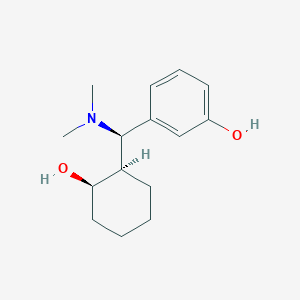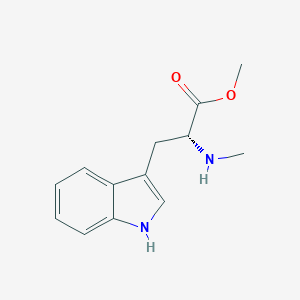
(R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate, also known as Ro 60-0175, is a synthetic compound that belongs to the class of indole-based drugs. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate involves a series of reactions starting from commercially available starting materials. The key steps include the synthesis of the indole ring, the introduction of the methylamino group, and the esterification of the carboxylic acid.
Starting Materials
Indole, Methylamine, 2-Bromopropanoic acid, Diisopropylethylamine, Dimethylformamide, Triethylamine, Ethyl chloroformate, Sodium hydroxide, Hydrochloric acid, Methanol, Ethyl acetate, Wate
Reaction
Step 1: Synthesis of 3-bromoindole, Indole is treated with bromine in acetic acid to yield 3-bromoindole., Step 2: Synthesis of (R)-3-(1H-indol-3-yl)-2-methylpropanoic acid, 3-Bromoindole is treated with ethyl chloroformate, followed by reaction with methylamine in the presence of triethylamine and diisopropylethylamine to yield (R)-3-(1H-indol-3-yl)-2-methylpropanoic acid., Step 3: Synthesis of (R)-Methyl 3-(1H-indol-3-yl)-2-methylpropanoate, The carboxylic acid is then esterified with methanol in the presence of sulfuric acid and refluxed to yield (R)-Methyl 3-(1H-indol-3-yl)-2-methylpropanoate.
Mecanismo De Acción
(R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 exerts its pharmacological effects by binding to the regulatory domain of PKC, thereby inhibiting its activity. PKC is a key signaling molecule involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 can modulate these processes and exert its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
(R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 can induce apoptosis in cancer cells, inhibit the growth of tumors, and protect neurons from oxidative stress-induced damage. Additionally, (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 has been shown to modulate the release of neurotransmitters, including dopamine and serotonin, and can enhance synaptic plasticity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, making it a reliable tool for studying PKC signaling pathways. Additionally, (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 has been shown to be highly selective for PKC, with minimal off-target effects. However, like all compounds, (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175. One potential area of research is the development of (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective effects of (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of novel (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Aplicaciones Científicas De Investigación
(R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 has been widely used in scientific research due to its diverse pharmacological properties. It has been shown to act as a potent and selective inhibitor of protein kinase C (PKC) and has been used as a tool to study the role of PKC in various cellular processes. Additionally, (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 has been shown to possess antitumor and neuroprotective properties, making it a promising candidate for the development of novel cancer and neurodegenerative disease therapies.
Propiedades
IUPAC Name |
methyl (2R)-3-(1H-indol-3-yl)-2-(methylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-14-12(13(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,14-15H,7H2,1-2H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRWZNRJBFLXSC-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

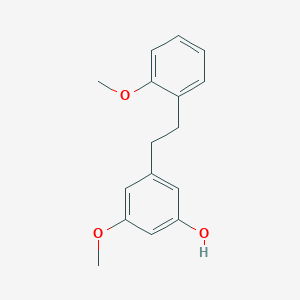
![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)
![Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate](/img/structure/B49901.png)
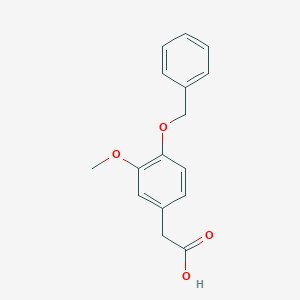
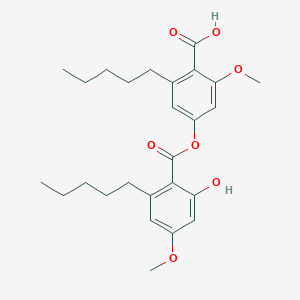
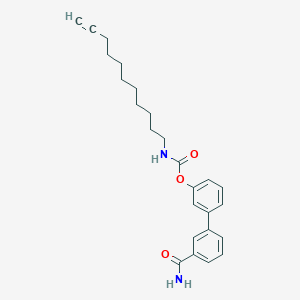
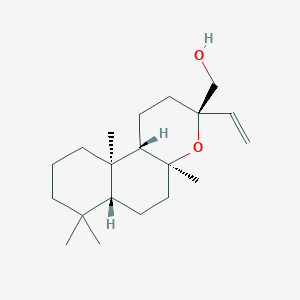
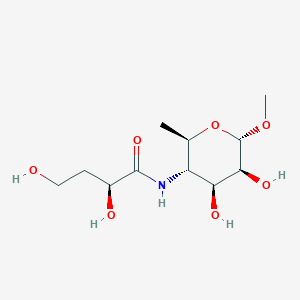
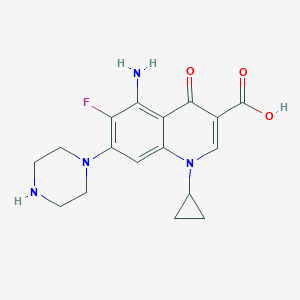
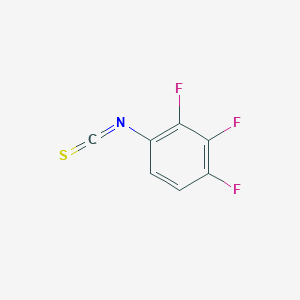
![4-Azaspiro[2.5]octane](/img/structure/B49918.png)
